(1R,6S)-2-Oxa-5-azabicyclo[4.2.0]octane hydrochloride
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Overview
Description
(1R,6S)-2-Oxa-5-azabicyclo[420]octane hydrochloride is a bicyclic compound featuring both oxygen and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6S)-2-Oxa-5-azabicyclo[4.2.0]octane hydrochloride typically involves a series of cyclization reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the bicyclic structure. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to produce the compound on a large scale. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(1R,6S)-2-Oxa-5-azabicyclo[4.2.0]octane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different reduced derivatives. Substitution reactions can result in a variety of substituted products depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (1R,6S)-2-Oxa-5-azabicyclo[4.2.0]octane hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a subject of interest in biochemical studies.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its activity against various diseases and conditions, including its potential use as a drug candidate.
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its unique properties make it suitable for applications in material science and industrial chemistry.
Mechanism of Action
The mechanism of action of (1R,6S)-2-Oxa-5-azabicyclo[4.2.0]octane hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another bicyclic compound with similar structural features.
Imidazoles: Heterocyclic compounds with nitrogen atoms in the ring, used in various applications.
5-Amino-pyrazoles: Compounds with a pyrazole ring, known for their versatility in organic synthesis.
Uniqueness
(1R,6S)-2-Oxa-5-azabicyclo[420]octane hydrochloride is unique due to its specific stereochemistry and the presence of both oxygen and nitrogen atoms in its bicyclic structure
Properties
Molecular Formula |
C6H12ClNO |
---|---|
Molecular Weight |
149.62 g/mol |
IUPAC Name |
(1R,6S)-2-oxa-5-azabicyclo[4.2.0]octane;hydrochloride |
InChI |
InChI=1S/C6H11NO.ClH/c1-2-6-5(1)7-3-4-8-6;/h5-7H,1-4H2;1H/t5-,6+;/m0./s1 |
InChI Key |
ZGWISRRGFRUYCF-RIHPBJNCSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@H]1NCCO2.Cl |
Canonical SMILES |
C1CC2C1NCCO2.Cl |
Origin of Product |
United States |
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